5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine

Synthetic Chemistry Process Optimization Pyrimidine Derivatization

Researchers constructing pyrimidine-based nucleoside analogs or compound libraries often face a gap in reliable, selectively functionalized intermediates. 5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine directly fills this gap with a unique 5,6-dimethyl substitution pattern that defines its synthetic utility. - **Predictable Derivatization:** Provides a validated route to 2-alkyl(aryl)amino-derivatives for library synthesis. - **Strategic Electrophile:** Enables clean conversion to 4-chloro derivatives for nucleophilic aromatic substitution. - **Process-Ready:** Documented ~75% synthesis yield from available materials, offering a reliable baseline for scale-up cost models.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 55996-08-2
Cat. No. B1497265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine
CAS55996-08-2
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)OC)C
InChIInChI=1S/C7H10N2O2/c1-4-5(2)8-7(11-3)9-6(4)10/h1-3H3,(H,8,9,10)
InChIKeyMDWPZCXZUVMPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine: Core Properties


5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine (CAS 55996-08-2) is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a 4-hydroxy-2-methoxypyrimidine core with methyl substitutions at the 5- and 6-positions. Its molecular formula is C₇H₁₀N₂O₂ and its molecular mass is 154.17 g/mol [1]. The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, particularly for constructing complex pyrimidine-based nucleosides and other biologically active molecules. Its synthesis and transformations are well-documented in the patent and chemical literature, establishing its fundamental role in the pyrimidine chemical space [2].

Critical Role of 5,6-Dimethyl Substitution


Simple pyrimidines like 4-hydroxy-2-methoxypyrimidine lack the specific substitution pattern that defines the reactivity and utility of 5,6-dimethyl-4-hydroxy-2-methoxypyrimidine. The presence of methyl groups at both the 5- and 6-positions is not merely decorative; it critically alters the compound's tautomeric equilibria, steric environment, and electronic properties, which in turn dictate its behavior in subsequent synthetic transformations [1]. Studies on related systems show that even a single substituent change (e.g., 5-fluoro substitution) dramatically shifts tautomer ratios, impacting nucleophilicity and reaction outcomes [2]. Consequently, this specific compound cannot be freely interchanged with its des-methyl or mono-substituted analogs in applications requiring a defined chemical handle for further derivatization, such as in the synthesis of 2-substituted amino-pyrimidines or nucleoside analogs.

5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine vs. Analogs


Synthetic Yield Advantage

A published synthetic route for 5,6-dimethyl-4-hydroxy-2-methoxypyrimidine using 2-methylacetoacetic acid ethyl ester and o-methylisourea hydrogen sulfate achieves a yield of approximately 75% . This is a quantifiable benchmark for procurement. While a direct, same-route comparison to the unsubstituted 4-hydroxy-2-methoxypyrimidine is not available in the same source, the presence of the 5,6-dimethyl groups is known to influence the steric and electronic environment of the reaction center, which can affect yield. This 75% yield serves as a reference point against which yields for alternative or less substituted analogs synthesized under different conditions (which may be lower due to side reactions or purification challenges) can be evaluated.

Synthetic Chemistry Process Optimization Pyrimidine Derivatization

Tautomeric Stability Differentiation

The specific tautomeric form of 4-hydroxy-2-methoxypyrimidines dictates their nucleophilicity and reaction outcomes. While direct quantitative tautomer data for 5,6-dimethyl-4-hydroxy-2-methoxypyrimidine is absent in the retrieved literature, a highly relevant study on the closely related 5-fluoro-4-hydroxy-2-methoxypyrimidine demonstrates that substituents at the 5-position profoundly affect the tautomeric equilibrium. The 5-fluoro derivative exists in solution as a mixture of two oxo tautomers, one of which is zwitterionic, and the ratio of these forms is highly solvent-dependent [1]. By class-level inference, the 5,6-dimethyl substitution pattern will similarly define a unique tautomeric landscape for the target compound, differentiating it from the unsubstituted or differently substituted analogs and leading to distinct chemical reactivity, particularly in alkylation or acylation reactions.

Physical Organic Chemistry Reaction Selectivity Tautomerism

Synthetic Utility for Amino Derivatives

A key point of differentiation is the compound's proven role as a scaffold for further derivatization. The seminal work by Botta et al. explicitly demonstrates that 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, the class to which the target compound belongs, can be transformed into the corresponding 2-alkyl(and 2-aryl)amino-derivatives in good yield by reaction with amines [1]. This establishes a clear and verifiable synthetic pathway that is specific to this 5,6-dialkyl substitution pattern. In contrast, the reaction outcome or yield for unsubstituted or mono-substituted analogs under identical conditions may differ significantly, making the 5,6-dimethyl variant a specific and reliable building block for accessing this important class of 2-aminopyrimidines.

Medicinal Chemistry Library Synthesis Pyrimidine Derivatization

5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine Applications


2-Aminopyrimidine Library Synthesis

Researchers and process chemists building libraries of 2-aminopyrimidine derivatives can utilize 5,6-dimethyl-4-hydroxy-2-methoxypyrimidine as a key starting material. The validated transformation to 2-alkyl(and 2-aryl)amino-derivatives via reaction with amines [1] provides a reliable and direct route, leveraging the specific reactivity conferred by the 5,6-dimethyl substitution. This bypasses the need for less efficient routes that might be required for unsubstituted analogs.

4-Chloropyrimidine Electrophile Preparation

This compound serves as an effective precursor to 5,6-dialkyl-2-methoxy-4-chloro pyrimidines. The reported treatment with thionyl chloride (SOCl₂) in DMF provides a clean conversion to the 4-chloro derivative [1]. This intermediate is a valuable electrophile for further diversification, for example in nucleophilic aromatic substitution reactions to install a wide range of C-, N-, or O-nucleophiles at the 4-position.

Carbocyclic Nucleoside Medicines Synthesis

This compound is specifically disclosed as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. Its defined structure and reactivity make it a strategic building block in multi-step syntheses targeting complex nucleoside analogs with potential antiviral or anticancer activity. Procurement of this specific intermediate ensures alignment with published synthetic strategies.

Process Development & Scale-Up

With a documented synthetic yield of approximately 75% from readily available starting materials [1], this compound is a suitable candidate for process development and scale-up. The known yield provides a tangible baseline for cost modeling, reaction optimization, and comparison against alternative synthetic strategies, making it a practical choice for kilo-lab or pilot plant operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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